![molecular formula C18H22N6OS B2365120 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021123-27-2](/img/structure/B2365120.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a sophisticated compound that has captured the interest of chemists and researchers due to its unique molecular structure and potential applications in various scientific fields. This compound is a complex organic molecule featuring a pyrazolopyrimidine core, a piperidine substituent, and a thiophene moiety, which collectively contribute to its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions, combining advanced organic synthesis techniques. One common synthetic route begins with the preparation of the pyrazolopyrimidine core via condensation reactions, followed by the introduction of the piperidine group through nucleophilic substitution. The thiophene moiety is then attached using cross-coupling reactions under carefully controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors, advanced purification techniques, and process analytical technologies (PAT) ensures consistent quality and efficiency in large-scale manufacturing.
化学反应分析
Types of Reactions
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Employing reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Utilizing hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reactions: Using alkyl halides or acyl chlorides with suitable base catalysts.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling.
Major Products
The products formed from these reactions vary depending on the reaction type and conditions, but typically include derivatives with modified functional groups or extended conjugated systems, which can exhibit diverse chemical and physical properties.
科学研究应用
Chemistry: Serving as a versatile building block for the synthesis of complex molecules and materials.
Biology: Investigating its role as an enzyme inhibitor or ligand for biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infections.
Industry: Evaluating its use in the development of advanced materials, catalysts, and electronic devices.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, alter cellular functions, or inhibit pathogen activity. The precise mechanism depends on the specific application and context, but typically involves binding to active sites, disrupting protein-protein interactions, or influencing signal transduction pathways.
相似化合物的比较
When compared to similar compounds, such as other pyrazolopyrimidine derivatives or heterocyclic amides, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity, stability, and biological activity, making it a valuable target for further research and development.
List of Similar Compounds
N-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(furan-2-yl)acetamide
N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds. Enjoy diving into the chemistry world!
属性
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c25-16(11-14-5-4-10-26-14)19-6-9-24-18-15(12-22-24)17(20-13-21-18)23-7-2-1-3-8-23/h4-5,10,12-13H,1-3,6-9,11H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJKATWSYMMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)
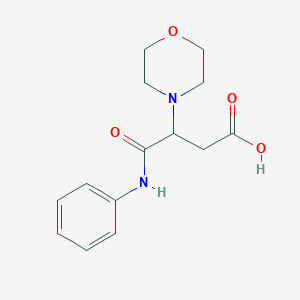
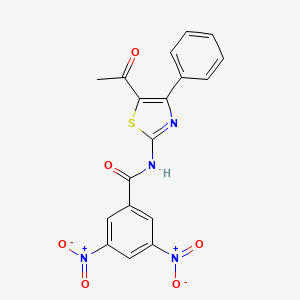
![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2365044.png)
![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)
![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)
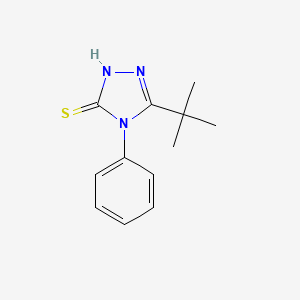
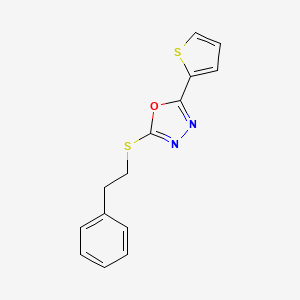
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)
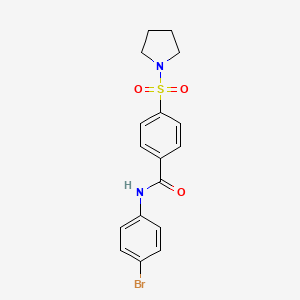
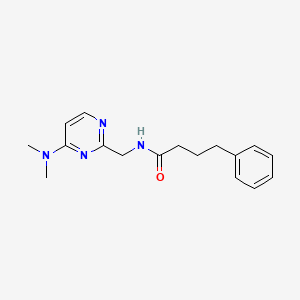
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
